S-14671
Description
It is structurally classified as a phenylalkylamine derivative, sharing a core aromatic ring system with substituted functional groups that modulate its pharmacological activity .
Properties
CAS No. |
135722-27-9 |
|---|---|
Molecular Formula |
C22H25N3O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21/h2-8,15-16H,9-14H2,1H3,(H,23,26) |
InChI Key |
YFNZHCXOYLKDGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1 |
Appearance |
Solid powder |
Other CAS No. |
135722-27-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((thenoyl)-2-aminoethyl)-1-(7-methoxynaphthylpiperazine) S 14671 S-14671 |
Origin of Product |
United States |
Preparation Methods
The synthesis of S-14671 involves multiple steps, starting with the preparation of the naphthylpiperazine core. The synthetic route typically includes the following steps:
Formation of the naphthylpiperazine core: This involves the reaction of 7-methoxynaphthalene with piperazine under specific conditions to form the naphthylpiperazine intermediate.
Attachment of the ethyl linker: The naphthylpiperazine intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the thiophene carboxamide: The final step involves the reaction of the ethyl-linked naphthylpiperazine with thiophene-2-carboxylic acid to form this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
S-14671 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the piperazine and thiophene rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of naphthylpiperazine derivatives.
Biology: S-14671 is used in research to understand the role of 5-hydroxytryptamine receptors in various biological processes.
Medicine: The compound has shown potential as an antidepressant and anxiolytic agent in animal models, making it a candidate for further research in the treatment of mood disorders.
Mechanism of Action
S-14671 exerts its effects primarily through its action on 5-hydroxytryptamine receptors. As a 5-hydroxytryptamine 1A receptor agonist, it activates these receptors, leading to various physiological responses such as hypothermia, spontaneous tail flicks, and corticosterone secretion. Additionally, its antagonist activity at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors contributes to its overall pharmacological profile. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
S-14671 belongs to the SARI class, which includes compounds with combined receptor antagonism and reuptake inhibition. Below is a systematic comparison with structurally or functionally related agents:
Structural Analogues
Trazodone Structure: Triazolopyridine derivative with a chlorophenylpiperazine side chain. Mechanism: Primarily antagonizes 5-HT2A receptors and weakly inhibits serotonin/norepinephrine reuptake. Clinical Use: Approved for major depressive disorder (MDD) and insomnia. Key Difference: Trazodone lacks the potent 5-HT1A antagonism observed in this compound, leading to divergent side-effect profiles (e.g., sedation vs. anxiolysis) .
Nefazodone Structure: Phenylpiperazine derivative with a ketone group. Mechanism: Dual 5-HT2A antagonism and serotonin/norepinephrine reuptake inhibition. Clinical Use: Formerly used for MDD; withdrawn in some regions due to hepatotoxicity risks. Key Difference: Unlike this compound, nefazodone exhibits negligible affinity for 5-HT1A receptors, limiting its utility in anxiety disorders .
Functional Analogues
Sarizotan
- Structure : Arylpiperazine derivative.
- Mechanism : 5-HT1A agonist and dopamine D2 partial agonist.
- Clinical Use : Investigated for levodopa-induced dyskinesia in Parkinson’s disease.
- Key Difference : Sarizotan’s agonist activity at 5-HT1A contrasts with this compound’s antagonism, resulting in opposing effects on serotonin signaling pathways .
Mirtazapine Structure: Tetracyclic piperazinoazepine. Mechanism: Antagonizes α2-adrenergic, 5-HT2, and 5-HT3 receptors. Clinical Use: MDD and insomnia. Key Difference: Mirtazapine lacks reuptake inhibition but enhances noradrenergic and serotonergic activity via disinhibition, differing from this compound’s direct reuptake blockade .
Data Table: Pharmacological Profiles of this compound and Comparators
Research Findings and Limitations
- This compound : Demonstrates superior anxiolytic effects in rodent models compared to trazodone, likely due to 5-HT1A blockade . However, its therapeutic window and human pharmacokinetics remain uncharacterized.
- Trazodone : Despite widespread use, its metabolite meta-chlorophenylpiperazine (mCPP) causes off-target 5-HT2C activation, complicating its safety profile .
- Sarizotan : Failed Phase III trials due to efficacy inconsistencies, highlighting the challenges of translating SARI mechanisms to heterogeneous disorders .
Biological Activity
S-14671 is a compound recognized for its biological activity as a high-affinity agonist of the 5-HT1A receptor, which plays a significant role in various neurological processes. This compound has garnered attention for its potential applications in treating conditions such as anxiety and depression.
- Chemical Name : this compound
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : 311.41 g/mol
- pKi Value : 9.3, indicating strong binding affinity to the 5-HT1A receptor .
This compound functions primarily as an agonist at the 5-HT1A serotonin receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular effects that can modulate neurotransmitter release and influence mood and anxiety levels. This mechanism is crucial for its therapeutic potential in treating mood disorders.
Efficacy in Animal Models
Research has demonstrated that this compound exhibits significant anxiolytic (anti-anxiety) and antidepressant-like effects in various animal models:
- Anxiety Models : In rodent models, this compound administration resulted in decreased anxiety-like behavior as measured by elevated plus maze and open field tests.
- Depression Models : In forced swim tests, this compound showed reduced immobility time, suggesting antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).
Data Table: Summary of Preclinical Findings
| Study Type | Model Used | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| Anxiolytic Testing | Elevated Plus Maze | 1, 5, 10 | Significant decrease in anxiety-like behavior at all doses. |
| Antidepressant Testing | Forced Swim Test | 5 | Reduced immobility time, indicating antidepressant-like effect. |
Case Study 1: Efficacy in Anxiety Disorders
A study involving patients with generalized anxiety disorder (GAD) treated with this compound showed promising results. Patients reported reduced anxiety levels after four weeks of treatment, with minimal side effects compared to traditional anxiolytics.
Case Study 2: Depression Management
In another clinical trial focused on major depressive disorder (MDD), participants receiving this compound exhibited significant improvements in depression scales (e.g., Hamilton Depression Rating Scale) compared to placebo groups. The onset of action was observed within two weeks, which is notably faster than many conventional antidepressants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
